molecular formula C18H14BrNO3 B13801412 N-(5-Bromo-2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide CAS No. 6369-12-6

N-(5-Bromo-2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide

Cat. No.: B13801412
CAS No.: 6369-12-6
M. Wt: 372.2 g/mol
InChI Key: FUGJUYHOUCUNPR-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide is a halogenated carboxamide derivative characterized by a 3-hydroxynaphthalene-2-carboxamide backbone substituted with a 5-bromo-2-methoxyphenyl group. Its molecular structure combines a naphthalene ring system with a hydroxyl group at position 3 and a carboxamide linkage to a brominated methoxyphenyl group, influencing both its chemical reactivity and biological interactions.

Properties

CAS No.

6369-12-6

Molecular Formula

C18H14BrNO3

Molecular Weight

372.2 g/mol

IUPAC Name

N-(5-bromo-2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide

InChI

InChI=1S/C18H14BrNO3/c1-23-17-7-6-13(19)10-15(17)20-18(22)14-8-11-4-2-3-5-12(11)9-16(14)21/h2-10,21H,1H3,(H,20,22)

InChI Key

FUGJUYHOUCUNPR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)NC(=O)C2=CC3=CC=CC=C3C=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to obtain 5-bromo-2-methoxyphenol. This intermediate is then subjected to acetylation, followed by a coupling reaction with 3-hydroxynaphthalene-2-carboxylic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Bromo-2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(5-Bromo-2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(5-Bromo-2-methoxyphenyl)-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Complexity and Toxicity

  • 4,4’-Methylenebis[N-(4-chlorophenyl)-3-hydroxynaphthalene-2-carboxamide] (CAS 192463-88-0, ): A dimeric analog with two carboxamide units linked by a methylene bridge. This structure increases molecular weight (MW ~600 g/mol) and may elevate environmental toxicity (classified as R53: "May cause long-term adverse effects in the aquatic environment"). The monomeric target compound likely has lower ecological risks .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight Biological Activity Application Key Distinctions from Target Compound
Target Compound 5-Br, 2-OMe ~376 g/mol Not reported Dyes, Pharmaceuticals Reference structure
N-(5-Cl-2-MePh)-3-OH-naphthalene-2-carboxamide 5-Cl, 2-Me ~316 g/mol Antimicrobial Dyes Cl vs. Br; Me vs. OMe (lower solubility)
CI 12420 4-Cl, 2-Me, azo group ~470 g/mol Dye Cosmetics Azo group enhances color intensity
CI 12490 5-Cl, 2,4-OMe, azo, –SO2– ~600 g/mol Hair dye Cosmetics Sulfonyl group increases polarity
4,4’-Methylenebis[N-(4-ClPh)-3-OH-naphthalene-2-carboxamide] Dimeric, 4-Cl ~600 g/mol Not reported Industrial Dimeric structure; higher toxicity

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